1-((5-methyl-2-phenyloxazol-4-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
Description
1-((5-Methyl-2-phenyloxazol-4-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a pyrrolidin-1-ylsulfonyl group at position 3 and a 5-methyl-2-phenyloxazole moiety at position 1 via a methyl linker.
Properties
IUPAC Name |
1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-17(21-19(27-15)16-8-3-2-4-9-16)14-22-11-7-10-18(20(22)24)28(25,26)23-12-5-6-13-23/h2-4,7-11H,5-6,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDTUYABJGDBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=CC=C(C3=O)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-methyl-2-phenyloxazol-4-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula, which includes a pyridine core substituted with a pyrrolidine sulfonamide and an oxazole moiety. The molecular formula is , with a molecular weight of approximately 358.41 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer and antimicrobial properties. The following sections detail these activities based on recent studies.
Anticancer Activity
A study published in PMC evaluated the anticancer properties of various oxazolone derivatives, including our compound of interest. The results demonstrated that compounds with similar structures showed potent cytotoxic effects against human lung adenocarcinoma (A549) cells.
Key Findings:
- Cytotoxicity Assay: An MTT assay revealed that at a concentration of 100 µM, the compound reduced A549 cell viability significantly compared to untreated controls.
- Structure-Activity Relationship: Variations in substituents influenced activity; compounds with electron-donating groups exhibited enhanced cytotoxicity.
| Compound | Cell Viability (%) | Notes |
|---|---|---|
| 1 | 78 | Weak activity |
| 6 | 64 | Enhanced activity |
| 7 | 61 | Significant reduction |
| 8 | 50 | Most potent |
Antimicrobial Activity
Another aspect of the biological profile includes antimicrobial efficacy against multidrug-resistant strains, particularly Staphylococcus aureus.
Key Findings:
- Compounds derived from similar scaffolds demonstrated selective antimicrobial activity.
- The presence of specific functional groups was crucial for enhancing activity against resistant strains.
Case Studies
-
Study on Anticancer Efficacy:
A detailed investigation involved comparing the effects of the target compound with standard chemotherapy agents like cisplatin. Results indicated that while cisplatin had a cytotoxic effect, the new compound presented a more favorable toxicity profile towards non-cancerous cells. -
Antimicrobial Assessment:
A series of experiments were conducted to assess the effectiveness against resistant bacterial strains. The compound displayed significant inhibitory concentrations (IC50 values) against both gram-positive and gram-negative bacteria, suggesting its potential as a lead candidate for further development.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:
- Inhibition of Cell Proliferation: Likely through apoptosis induction in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis: Indicating a potential role in targeting bacterial resistance mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substituent Effects
The compound’s uniqueness lies in its combination of a pyridinone core, oxazole substituent, and pyrrolidine sulfonyl group. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
*Calculated using PubChem formula tools.
Functional Group Impact on Bioactivity
- Pyrrolidin-1-ylsulfonyl Group : Present in all analogs, this group likely enhances binding to hydrophobic pockets in biological targets due to its sulfonamide’s electron-withdrawing properties and pyrrolidine’s conformational flexibility .
- Oxazole vs. Biphenyl Substituents : The target’s 5-methyl-2-phenyloxazole moiety may improve metabolic stability compared to A1216714’s biphenyl-trifluoromethyl group, which increases lipophilicity (logP ~4.5 vs. ~3.8 estimated for the target). However, the biphenyl group in A1216714 could enhance target affinity in hydrophobic environments .
- Pyridinone vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
